molecular formula C7H4BrN3O B1176035 NUP49 protein, S cerevisiae CAS No. 148997-70-0

NUP49 protein, S cerevisiae

Cat. No.: B1176035
CAS No.: 148997-70-0
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Description

Context of Nuclear Pore Complex (NPC) Structure and Function

Role of NPCs in Nucleocytoplasmic Transport

Eukaryotic cells are defined by the presence of a nucleus, which houses the cell's genetic material. The nuclear envelope, a double membrane, separates the nucleus from the cytoplasm, creating a physical barrier. nih.gov This separation necessitates a highly regulated system for the transport of macromolecules, a task carried out by Nuclear Pore Complexes (NPCs). nih.govresearchgate.net NPCs are intricate protein assemblies embedded in the nuclear envelope that act as the sole gateways for the bidirectional movement of proteins and RNA between these two cellular compartments. researchgate.netpnas.orgrupress.org This selective transport is crucial for a myriad of cellular functions, including gene expression, signal transduction, and the regulation of the cell cycle. researchgate.net The NPC ensures that only specific molecules are allowed to pass, maintaining the unique protein and RNA composition of both the nucleus and the cytoplasm. ontosight.ai

Identification and Classification of NUP49 as a Nucleoporin

Initial Characterization of NUP49 as a Novel Yeast Nuclear Pore Complex Protein

NUP49 was first identified as a novel protein component of the yeast nuclear pore complex through a combination of molecular genetics and immunolocalization techniques. stanford.edunih.govrupress.org Researchers identified a family of yeast proteins that shared unique structural features and were localized to the NPC. stanford.edunih.gov Through epitope tagging, the NUP49 protein was specifically localized to the nuclear pore complex using both immunofluorescence and immunoelectron microscopy. stanford.edunih.govrupress.org The gene was named NUP49 to denote its identity as a nucleoporin with a predicted molecular mass of approximately 49 kilodaltons (kDa). stanford.edu Further studies confirmed its role as an integral component of the NPC, contributing to both its structure and function. yeastgenome.org

Classification as a GLFG-Nucleoporin

A defining characteristic of NUP49 is the presence of multiple glycine-leucine-phenylalanine-glycine (GLFG) repeat motifs in its amino-terminal region. stanford.edunih.govrupress.org These repeats are interspersed with spacer regions rich in glutamine, asparagine, serine, and threonine. stanford.edunih.gov This feature places NUP49 in the family of GLFG-nucleoporins. stanford.eduyeastgenome.orgmsk.or.kr The GLFG domains are highly flexible and are thought to be natively unfolded. uniprot.orguniprot.org These repeats are crucial for the function of the NPC, as they provide binding sites for transport receptors, such as karyopherins (importins and exportins), which ferry cargo molecules through the nuclear pore. uniprot.org The GLFG repeats of NUP49, along with those of other FG-Nups, are believed to form a selective permeability barrier within the central channel of the NPC. uniprot.orgnih.gov NUP49 is part of a stable subcomplex within the NPC that also includes Nsp1p, Nup57p, and Nic96p. nih.govyeastgenome.orgnih.gov This complex is located in the central region of the NPC. uniprot.orgnih.gov

Essentiality of NUP49 for Cell Viability in S. cerevisiae

Genetic studies have unequivocally demonstrated that NUP49 is essential for the viability of S. cerevisiae cells. ontosight.aistanford.edunih.govrupress.orgyeastgenome.org Deletion of the NUP49 gene is lethal, highlighting its critical role in cellular function. stanford.edunih.govrupress.org While the entire protein is essential, studies with conditional lethal mutations have provided further insight into its functional domains. For instance, a mutant strain with a deletion in the carboxy-terminal third of the NUP49 gene, which retained the GLFG repeats, was viable but exhibited slow growth and temperature sensitivity. msk.or.krkoreascience.kr This indicates that while the C-terminal domain is important, particularly under stress conditions, the N-terminal GLFG domain is of paramount importance. msk.or.krkoreascience.krrupress.org Mutations in NUP49 can lead to defects in both nuclear protein import and RNA export, underscoring its central role in maintaining the vital transport pathways between the nucleus and the cytoplasm. yeastgenome.org

Properties

CAS No.

148997-70-0

Molecular Formula

C7H4BrN3O

Synonyms

NUP49 protein, S cerevisiae

Origin of Product

United States

Molecular Architecture and Domain Organization of Nup49

Primary Sequence Features

The primary structure of NUP49 is characterized by distinct domains that contribute to its function within the NPC. Analysis of its amino acid sequence reveals a modular organization, with specific motifs and regions responsible for its interactions and structural role.

Presence and Location of GLFG Repeat Motifs

A prominent feature of NUP49 is the presence of multiple glycine-leucine-phenylalanine-glycine (GLFG) repeat motifs. yeastgenome.orgstanford.edu These repeats are predominantly located in the amino-terminal region of the protein. stanford.edunih.govrupress.org The GLFG motifs in NUP49 are separated by spacer sequences that are rich in asparagine, glutamine, serine, and threonine residues, rendering these regions polar despite being relatively uncharged. stanford.edusemanticscholar.org While these GLFG repeats are a characteristic feature, they are not essential for the function of the NPC. yeastgenome.org NUP49 is part of a family of yeast nucleoporins that includes NUP100 and NUP116, all of which share this GLFG repeat domain in their amino-terminal halves. stanford.edunih.govrupress.org The GLFG repeats serve as interaction sites for karyopherins, which are transport receptors that shuttle cargo through the nuclear pore. uniprot.org

Table 1: Location of Repeat Motifs in S. cerevisiae NUP49
Repeat TypePosition(s)Description
FG2-3FG 1
GLFG14-17GLFG 1
FG33-34FG 2
GLFG48-51GLFG 2
FG65-66FG 3
FG77-78FG 4
GLFG86-89GLFG 3
GLFG101-104GLFG 4
SLFG113-116SLFG 1
GLFG125-128GLFG 5
GLFG148-151GLFG 6
SLFG159-162SLFG 2
GLFG175-178GLFG 7; approximate
SLFG185-188SLFG 3
GLFG199-202GLFG 8
SLFG210-213SLFG 4
GLFG233-236GLFG 9

Carboxy-Terminal Regions and Helix-Forming Residues

In contrast to the amino-terminal GLFG domain, the carboxy-terminal half of NUP49 is predicted to contain residues that form helical structures. semanticscholar.org This region of NUP49 shows significant divergence from the carboxy-terminal domains of NUP100 and NUP116. semanticscholar.org The distinct nature of its carboxy-terminal domain may contribute to the unique and essential function of NUP49.

Differences from Other Nucleoporin Repeat Domains

NUP49, along with NUP100 and NUP116, is distinguished from some other yeast nucleoporins by the absence of a specific repetitive domain found in those proteins. stanford.edunih.govrupress.org This structural difference helps to classify NUP49 within a specific subfamily of nucleoporins characterized by their extensive and conserved GLFG domains.

Structural Contributions to the Nuclear Pore Complex

NUP49 is an integral structural component of the NPC, contributing to both its core architecture and its function as a selective barrier.

Role in the Central Core of the Nuclear Pore Complex

NUP49 is a component of the central core of the NPC. yeastgenome.org It exists in a stable complex with three other nucleoporins: Nic96p, Nsp1p, and Nup57p. yeastgenome.org This subcomplex is a fundamental building block of the NPC's central channel. yeastgenome.org The localization of the FG repeat anchor points of the Nsp1/Nup57/Nup49 complex forms a central ring at the equator of the NPC. escholarship.org

Contribution to the NPC Permeability Barrier

The NPC establishes a permeability barrier that regulates the passage of molecules between the nucleus and the cytoplasm. nih.gov NUP49 plays a direct role in maintaining this barrier. yeastgenome.org The phenylalanine-glycine (FG) repeat domains of nucleoporins like NUP49 are key to this function, forming a selective sieve that allows the passage of small molecules while restricting the movement of larger ones unless they are bound to transport receptors. nih.govnih.gov The highly dynamic and disordered nature of these FG domains creates a transient and selective barrier. nih.gov

Compound Information

Table 2: List of Compounds
Compound Name
NUP49 protein, S cerevisiae
Nic96p
Nsp1p
Nup57p
NUP100
NUP116

Protein Protein Interactions and Npc Subcomplex Formation

Stable Association within Nucleoporin Subcomplexes

Nup49p is a core member of a stable subcomplex often referred to as the Nsp1p subcomplex or core complex. yeastgenome.org This complex is a fundamental building block of the NPC's central framework, and its proper assembly is essential for cell viability and nucleocytoplasmic transport. nih.govnih.gov

Nup49p forms a stable, heterotrimeric complex with the nucleoporins Nsp1p and Nup57p. yeastgenome.orgnih.gov This interaction has been successfully reconstituted in vitro using recombinant, full-length Nup49p and Nup57p, alongside the C-terminal domain of Nsp1p. nih.gov Research has shown that when these three purified proteins are mixed, they spontaneously assemble into a 150-kDa complex with a 1:1:1 stoichiometry. nih.gov

Within this trimeric structure, Nup57p acts as a central organizer, providing individual binding sites for both Nup49p and Nsp1p. nih.govnih.gov The interaction with Nsp1p requires only two heptad repeat regions within the C-terminal domain of Nsp1p. nih.gov Nup49p and Nup57p are highly similar GLFG nucleoporins, possibly having originated from a gene duplication event, and they assemble into the complex via their unique coiled-coil C-terminal domains. yeastgenome.orgembopress.org This stable Nsp1p-Nup49p-Nup57p complex is a critical entity for further assembly steps with other NPC components. nih.gov

Table 1: Components and Stoichiometry of the Nsp1 Subcomplex Core
ComponentRole in the ComplexStoichiometryReference
Nsp1pBinds to Nup57p via its C-terminal heptad repeats.1 nih.gov
Nup49pBinds to Nup57p. A structural component of the trimer.1 nih.gov
Nup57pActs as the central organizing center, binding both Nsp1p and Nup49p.1 nih.gov

The trimeric Nsp1p-Nup49p-Nup57p core complex further associates with another essential nucleoporin, Nic96p. yeastgenome.orgnih.govnih.gov This interaction is crucial for nuclear protein import. nih.govembopress.org The binding is mediated by the N-terminally located heptad repeats of Nic96p, which directly interact with the pre-formed Nsp1p-Nup49p-Nup57p complex. nih.govnih.govembopress.org Strains with deletions in the Nic96p heptad repeats exhibit cytoplasmic mislocalization of nuclear reporter proteins, a phenotype similar to that seen in nsp1 and nup49 mutants, underscoring the functional importance of this association. nih.govnih.govembopress.org The reconstituted Nsp1p-Nup49p-Nup57p complex has been shown to be competent for binding to full-length Nic96p in vitro. nih.gov

Interactions with Other Nucleoporins

Beyond its stable integration into the Nsp1p-Nic96p complex, Nup49p engages in more transient or indirect interactions with other nucleoporins and NPC subcomplexes. These interactions are vital for the structural integrity of the entire NPC and its function in transport pathways.

Nup49p, Nup100p, and Nup116p are all members of the GLFG nucleoporin family. embopress.orgresearchgate.net Affinity purification studies using immobilized nucleoporins and yeast extracts have shown that these GLFG nucleoporins exhibit similar patterns of interaction. researchgate.net Specifically, Nup49p, Nup100p, and Nup116p were all found to bind a wide array of karyopherins (import and export receptors). researchgate.net While direct interaction between Nup49p and Nup100p/Nup116p is not explicitly detailed as a stable structural link, they are part of a network of interacting GLFG nucleoporins. semanticscholar.org For instance, the Nup82p complex, which associates with Nup116p and Nup100p, was also found to interact with the Nsp1p-Nup49p complex, suggesting an indirect linkage. nih.govnih.gov

Evidence points to a functional and physical link between Nup49p and the Nup84p complex, a Y-shaped structure crucial for NPC biogenesis and distribution. nih.govembopress.orgembopress.org Proteomic analyses have revealed that immobilized Nup49p can capture the hexameric Nup84p complex from yeast extracts. researchgate.net Furthermore, genetic interactions have been observed; for example, mutations in components of the Nup84p complex, such as sec13, can affect the proper localization of a Nup49p-GFP reporter protein, causing it to mislocalize. nih.gov Similarly, genetic screens have identified interactions between NUP84 and other proteins involved in nuclear envelope morphogenesis, where Nup49p-GFP was used as a marker for NPC distribution. embopress.org This suggests that while Nup49p is not a stable structural component of the Nup84p complex, the two are linked, likely playing coordinated roles in NPC assembly and function. embopress.orgembopress.org

Nup2p is a mobile nucleoporin that dynamically associates with the nuclear side of the NPC. nih.govnih.gov Affinity purification experiments coupled with mass spectrometry have shown that Nup2p can be captured by resins with immobilized Nup49p. researchgate.net This indicates a physical interaction, although it may be transient or indirect, potentially mediated by other factors within the extract. researchgate.net Immunopurification of Nup2p did not reveal Nup49p as a major, stable interactor at Coomassie-detectable levels, suggesting their association is not as robust as the core Nsp1 complex interactions. nih.gov However, the proteomic data consistently show a connection, pointing to a dynamic or context-dependent interaction between Nup49p and Nup2p at the NPC. researchgate.netresearchgate.net

Table 2: Summary of Nup49p Interactions with Other Nucleoporins
Interacting Partner(s)Nature of InteractionEvidenceReference
Nup100p, Nup116pGrouped interaction patterns as GLFG nucleoporins.Proteomic analysis of proteins captured by immobilized Nups. researchgate.net
Nup84p ComplexPhysical and genetic interaction.Capture of the complex by immobilized Nup49p; mislocalization of Nup49p-GFP in Nup84 complex mutants. researchgate.netnih.gov
Nup2pTransient or indirect physical interaction.Capture of Nup2p by immobilized Nup49p in affinity purification experiments. researchgate.net

Interaction with Transport Factors

Nup49p, a key component of the Saccharomyces cerevisiae nuclear pore complex (NPC), plays a crucial role in mediating the transport of macromolecules between the nucleus and the cytoplasm. This function is largely executed through its direct interactions with soluble transport factors. As a member of the GLFG-repeat family of nucleoporins, Nup49p is strategically located within the central channel of the NPC, where it engages with various transport receptors to facilitate their passage. yeastgenome.orgnih.gov

Nup49p is directly involved in nucleocytoplasmic transport through its interaction with karyopherins, a family of transport receptors that includes importins and exportins. nih.gov These receptors recognize and bind to specific signals on cargo molecules, mediating their translocation through the NPC. The interaction between karyopherins and nucleoporins like Nup49p is fundamental to this process.

Mutations in the NUP49 gene have been shown to cause defects in nuclear protein import, highlighting its importance in this pathway. yeastgenome.org Nup49p, as part of the Nsp1p subcomplex, serves as a docking site for importin-cargo complexes. yeastgenome.orgnih.gov One of the key importins that interacts with Nup49p is Kap95p (Karyopherin-β1), an essential factor for the import of proteins bearing a classical nuclear localization signal (NLS). yeastgenome.orgnih.govresearchgate.net This interaction is mediated by the repetitive domains within Nup49p, which provide binding sites for Kap95p as it ferries its cargo into the nucleus. nih.govresearchgate.net

While its role in import is well-documented, Nup49p also participates in nuclear export pathways. Karyopherins known as exportins bind to their cargo within the nucleus in a complex with the GTP-bound form of the Ran GTPase (Gsp1p in yeast) and interact with nucleoporins like Nup49p to move through the NPC into the cytoplasm. nih.gov

Nup49p is characterized by the presence of multiple Glycine-Leucine-Phenylalanine-Glycine (GLFG) repeat domains. yeastgenome.org These intrinsically unstructured domains serve as the primary interaction sites for karyopherins during their transit through the NPC. nih.govnih.gov The phenylalanine and glycine (B1666218) residues create a hydrophobic meshwork that selectively allows the passage of transport factor-cargo complexes while restricting the diffusion of other macromolecules. nih.gov

The GLFG repeats in Nup49p, along with FxFG and other repeat types in different nucleoporins, bind directly to specific sites on the surface of karyopherins like Kap95p. researchgate.net These interactions are transient, allowing the transport complex to "hop" from one FG-repeat to the next as it moves through the pore.

Research suggests the existence of a gradient of binding affinity for karyopherins along the NPC, which may help to ensure the directionality of transport. nih.gov Nucleoporins located at the cytoplasmic face of the NPC may have a lower affinity for a given importin, while those deeper within the central channel and on the nuclear side, like Nup49p and its associated complex, exhibit progressively higher affinities. This gradient could create a thermodynamically favorable pathway, guiding the importin-cargo complex towards the nucleus, where the cargo is ultimately released. nih.gov

In addition to protein transport, Nup49p is a critical player in the export of messenger RNA (mRNA) from the nucleus. yeastgenome.orgmdpi.com This process is primarily mediated by the heterodimeric mRNA export receptor, Mex67-Mtr2. mdpi.comembopress.org The Mex67-Mtr2 complex binds to mature messenger ribonucleoprotein particles (mRNPs) and engages with FG-nucleoporins to facilitate their translocation through the NPC.

Nup49p is one of the four FG-nucleoporins that have been identified as key interaction partners for the Mex67-Mtr2 receptor. mdpi.com Located in the central channel, Nup49p provides essential binding sites that are thought to be involved in the translocation step of the mRNP through the pore. mdpi.com The interaction between Mex67-Mtr2 and the FG domains of Nup49p is crucial for the recruitment of the export complex to the NPC and its subsequent passage into the cytoplasm. mdpi.com While the FG domains of several nucleoporins, including Nup49p, Nup57p, Nup1p, and Nup2p, appear to have some redundancy, their collective function is essential for efficient mRNA export. mdpi.com

The directionality of transport mediated by karyopherins is regulated by the small GTPase Ran, known as Gsp1p in yeast. nih.govnih.gov A steep concentration gradient of Gsp1p-GTP is maintained across the nuclear envelope, with high concentrations in the nucleus and low concentrations in the cytoplasm. nih.govnih.gov This gradient is pivotal in modulating the affinity of karyopherins for their cargo and for nucleoporins.

In the nucleus, the binding of Gsp1p-GTP to importins (like Kap95p) induces a conformational change that causes them to release their imported cargo. nih.govnih.gov This same binding event also disrupts the interaction between the importin and the FG-repeats of nucleoporins, including Nup49p, thereby terminating the import reaction at the correct destination. nih.gov

Conversely, for nuclear export, Gsp1p-GTP binding to exportins is required to promote a high-affinity interaction with their export cargo. nih.gov This ternary complex (exportin-cargo-Gsp1p-GTP) then interacts with nucleoporins like Nup49p to transit through the NPC. Once in the cytoplasm, hydrolysis of GTP to GDP on Gsp1p leads to the disassembly of the export complex and release of the cargo. Therefore, the state of the Gsp1p nucleotide directly controls the assembly and disassembly of transport complexes and their interactions with Nup49p.

Identification of Interacting Proteins through High-Throughput Screens

High-throughput screening methods, such as yeast two-hybrid (Y2H) assays and proteomic analyses involving affinity purification coupled with mass spectrometry, have been instrumental in mapping the complex network of interactions surrounding the NPC. nih.govspringernature.com These large-scale studies have identified numerous proteins that interact with Nup49p, confirming its role as a central hub within the Nsp1p subcomplex and its connection to various cellular pathways.

Proteomic analysis of nucleoporin-interacting proteins has provided a comprehensive list of interactors. For Nup49p, these screens have not only confirmed its stable association with other members of its subcomplex but also revealed transient interactions with transport factors and other regulatory proteins.

Table 1: Proteins Identified as Interacting with Nup49p in High-Throughput Screens

Interacting ProteinFunction/RoleType of Interaction
Nsp1p Core scaffold GLFG nucleoporinStable (Nsp1p subcomplex)
Nup57p GLFG nucleoporin, structural homologStable (Nsp1p subcomplex)
Nic96p Scaffold nucleoporin, anchors the Nsp1p complexStable (Nsp1p subcomplex)
Kap95p Importin-β, mediates nuclear protein importTransient (Transport)
Mex67p mRNA export receptorTransient (Transport)
Mtr2p Partner of Mex67p in mRNA exportTransient (Transport)
Gsp1p Ran GTPase, regulates transport directionalityTransient (Regulatory)

Functional Contribution to Nucleocytoplasmic Transport Pathways

Role in Poly(A)+ RNA Export from the Nucleus

Nup49p is a key player in the export of messenger RNA (mRNA), a critical step in gene expression. yeastgenome.orgmdpi.com It is one of four FG-nucleoporins, along with Nup57p, Nup1p, and Nup2p, that are considered essential for the efficient recruitment of the mRNA export receptor, Mex67p, to the NPC. mdpi.comnih.gov

The GLFG (glycine-leucine-phenylalanine-glycine) repeat domains of Nup49p are directly involved in the translocation of mRNA through the NPC. semanticscholar.org However, these domains exhibit a degree of functional redundancy with other symmetric FG-nucleoporins. semanticscholar.org Studies have shown that while the GLFG domains of Nup49p and Nup57p are important for mRNA export, they are not individually essential. semanticscholar.org This suggests that other symmetric FG domains from nucleoporins like Nup116p, Nup100p, Nup145p, and Nsp1p can compensate for their absence to some extent. semanticscholar.org

Interestingly, a combinatorial requirement exists for efficient mRNA export, involving both the symmetric GLFG domains of Nup49p or Nup57p and the asymmetric FXFG domains of nucleoporins on the nuclear face of the NPC, such as Nup1p and Nup2p. semanticscholar.org This highlights a multi-step process for mRNA export that relies on the coordinated action of different types of FG-nucleoporins.

Research FindingInteracting DomainsSignificance in mRNA Export
Redundancy of GLFG domainsGLFG domains of Nup49p and Nup57pNot individually essential, suggesting functional compensation by other symmetric FG-Nups. semanticscholar.org
Combinatorial RequirementSymmetric GLFG domains (Nup49p/Nup57p) and asymmetric FXFG domains (Nup1p/Nup2p)Demonstrates a coordinated, multi-step translocation process for mRNA export. semanticscholar.org
Mex67p RecruitmentFG-domains of Nup49p, Nup57p, Nup1p, and Nup2pCrucial for the efficient binding of the primary mRNA export receptor to the NPC. mdpi.comnih.gov

While the direct involvement of Nup49p in the co-translational assembly of exporting mRNP complexes is not extensively detailed, the general process of co-translational recruitment of mRNA export factors to nascent transcripts is a recognized mechanism. nih.gov Given Nup49's role in the export of bulk mRNA, it is a critical component of the machinery that receives these assembled mRNPs at the nuclear pore for their passage into the cytoplasm.

Involvement in tRNA Export from the Nucleus

Nup49p also plays a role in the nuclear export of transfer RNA (tRNA). yeastgenome.org Mutations in NUP49 have been linked to defects in pre-tRNA splicing, suggesting an indirect role in the tRNA export pathway by affecting the maturation of tRNAs within the nucleus. yeastgenome.orgnih.gov The primary export of tRNAs is mediated by exportins such as Los1p (the yeast homolog of exportin-t) and Crm1p. Nup49p, as a core component of the NPC's central channel, facilitates the passage of these exportin-tRNA complexes.

Contribution to Ribosomal Large Subunit Export from the Nucleus

The export of the 60S ribosomal subunit from the nucleus is another essential process that involves Nup49p. yeastgenome.org Temperature-sensitive mutations in NUP49, along with other components of the Nsp1p complex like NSP1 and NIC96, lead to the mislocalization and nuclear accumulation of the 60S ribosomal subunit. nih.gov This indicates that the structural integrity and function of the central transport channel, where Nup49p resides, are critical for the efficient passage of these large ribonucleoprotein complexes. nih.govnih.gov

Function in Protein Import into the Nucleus

Nup49p is essential for the import of proteins into the nucleus. yeastgenome.org The FG-repeat domains of Nup49p serve as docking sites for karyopherins (importins and exportins), which are the transport receptors that shuttle cargo through the NPC. uniprot.org These transient interactions between the transport receptors and the FG domains of Nup49p are fundamental to the translocation process.

Mechanisms of Translocation through the NPC

Nup49p, as part of the symmetrically localized Nsp1p-Nup57p-Nup49p-Nic96p subcomplex, is a key contributor to the selective permeability barrier of the NPC. yeastgenome.orgasm.org The GLFG repeats of Nup49p, along with other FG repeats from neighboring nucleoporins, form a dynamic, sieve-like meshwork within the central channel. nih.govnih.gov This meshwork restricts the passive diffusion of large molecules while allowing the passage of smaller molecules.

The translocation of large cargo-receptor complexes is facilitated by a process often described by the "virtual gating" model. In this model, transport receptors like importins and exportins transiently interact with the FG repeats of nucleoporins such as Nup49p. uniprot.org These interactions effectively dissolve the local permeability barrier, allowing the cargo complex to move through the channel. The symmetric distribution of the Nsp1p complex, and therefore Nup49p, on both the nuclear and cytoplasmic sides of the central channel ensures that this gating mechanism is available throughout the translocation pathway. yeastgenome.orgasm.orgyeastgenome.org

Transport PathwayRole of Nup49pKey Interacting Factors
Poly(A)+ RNA Export Facilitates translocation and recruitment of export factors. mdpi.comnih.govMex67p, Nup57p, Nup1p, Nup2p. mdpi.comsemanticscholar.org
tRNA Export Contributes to the passage of exportin-tRNA complexes; potential indirect role in pre-tRNA splicing. yeastgenome.orgnih.govLos1p, Crm1p.
Ribosomal Large Subunit Export Essential for the translocation of the 60S subunit through the central channel. nih.govNsp1p, Nic96p. nih.gov
Protein Import FG domains act as docking sites for importins. uniprot.orgKaryopherins (Importins). uniprot.org

Genetic Analysis and Mutational Studies of Nup49

Conditional Lethal Alleles and Phenotypic Manifestations

A key tool in the study of NUP49 has been the creation of conditional lethal alleles that exhibit distinct phenotypes under specific environmental conditions.

The nup49-1 allele was constructed by deleting the portion of the NUP49 gene that encodes the C-terminal one-third of the protein. This region is distinct from the amino-terminal half, which contains 13 repeats of the conserved GLFG (glycine-leucine-phenylalanine-glycine) domain. The resulting mutant strain is viable, indicating that the C-terminal domain is not essential for the protein's function under normal growth conditions.

The nup49-1 mutant strain displays both temperature-sensitive and cold-sensitive phenotypes. While the strain is viable at a normal growth temperature, its growth is inhibited at a high temperature of 37°C and a low temperature of 16°C. This dual sensitivity suggests that the truncated Nup49-1 protein is unstable or unable to function correctly at both temperature extremes, highlighting the importance of the C-terminal domain in maintaining the protein's structural integrity and function across a range of temperatures.

Even under permissive temperatures, the nup49-1 strain exhibits a slow-growth phenotype. This indicates that the C-terminal deletion, while not lethal, impairs the normal function of Nup49p, leading to a reduced growth rate. This observation underscores the contribution of the C-terminal domain to the optimal functioning of the nuclear pore complex (NPC).

When shifted to the restrictive temperature of 37°C, the nup49-1 mutant cells exhibit a random cell cycle arrest. This phenotype suggests that a fully functional Nup49 protein is required throughout the cell cycle and that its inactivation does not block the cycle at a specific checkpoint. This finding points to a general role for Nup49p in nucleocytoplasmic transport, which is essential for the progression of all cell cycle phases.

AlleleConstructionPhenotype
nup49-1Deletion of the C-terminal one-third of the NUP49 geneTemperature-sensitive (37°C), Cold-sensitive (16°C), Slow-growth, Random cell cycle arrest at 37°C

Genetic Interactions and Synthetic Lethality

The study of genetic interactions, particularly synthetic lethality, provides valuable insights into the functional relationships between genes.

Mutations in NUP49 have been shown to be synthetically lethal with mutations in other genes encoding nucleoporins. yeastgenome.org Synthetic lethality occurs when the combination of two non-lethal mutations results in cell death. This genetic interaction implies that Nup49p functions in a pathway or complex that is redundant or parallel to that of other nucleoporins. The loss of both components simultaneously leads to a catastrophic failure of the nuclear pore complex, resulting in cell inviability. This highlights the intricate network of interactions required to maintain the structure and function of the NPC. yeastgenome.org

Functional Analysis of NUP49 Domains via Deletion/Truncation Mutagenesis

Early studies using plasmid-based expression of Nup49 alleles with deletions of the FG domain demonstrated that these repeats are not essential for the core function of the NPC or for cell viability yeastgenome.org. This finding suggested that the structured regions of the protein are sufficient for its essential roles.

Table 2: Phenotypes of NUP49 Domain Deletions
Nup49 AlleleDescriptionObserved PhenotypeReference
Nup49ΔFGDeletion of the N-terminal GLFG repeat domainViable, non-essential for NPC function yeastgenome.org
nsp1/nup49/nup57ΔFGSimultaneous deletion of FG domains in all three complex membersViable, no noted growth defects scienceopen.com

Genetic Screens for Modulators of NUP49 Function or NPC Assembly

Genetic screens are powerful tools for identifying functional relationships between genes. NUP49 has been central to several such screens aimed at discovering other proteins involved in NPC function and assembly in S. cerevisiae.

A prominent example is the "synthetic lethal" screen that led to the identification of NUP133. By searching for mutations that were lethal only in combination with a pre-existing nup49 mutation, researchers were able to isolate NUP133 as a gene whose function overlaps with that of NUP49 yeastgenome.org. This genetic approach was fundamental in identifying Nup133 as a new nucleoporin and establishing its role in NPC distribution and biogenesis.

In a different genetic screen, NUP49 itself was identified based on its interaction with another nucleoporin, Nsp1. Mutations in NUP49 were found to be incompatible with a temperature-sensitive mutation in NSP1, a key component of the central channel of the NPC mit.edu. This genetic incompatibility highlighted the close functional and likely physical association between Nup49p and Nsp1p, which was later confirmed by biochemical studies showing they are part of the same subcomplex yeastgenome.org. These genetic screens have been instrumental in mapping the complex network of interactions that govern the structure and function of the nuclear pore complex.

Table 3: Summary of Genetic Screens Involving NUP49
Screen TypeMutant BackgroundIdentified Gene(s)Inferred RelationshipReference
Synthetic Lethalitynup49 mutantNUP133Parallel or redundant function in NPC integrity/assembly yeastgenome.org
Genetic Incompatibilitynsp1-ts mutantNUP49, NUP116Close functional interaction, likely part of a protein complex mit.edu

Compound and Gene Name Reference Table

NameType
NUP49 / Nup49pProtein / Gene
NUP133 / Nup133pProtein / Gene
NSP1 / Nsp1pProtein / Gene
NUP57 / Nup57pProtein / Gene
NUP116 / Nup116pProtein / Gene
Uip4pProtein
GFP (Green Fluorescent Protein)Protein

Cellular Localization and Dynamics of Nup49 and Npcs

Subcellular Localization of NUP49 Protein

NUP49 is a well-characterized component of the NPC, a massive protein assembly that perforates the nuclear envelope to regulate the transport of molecules between the nucleus and the cytoplasm. yeastgenome.org

Immunolocalization studies, including immunofluorescence and immunoelectron microscopy, have definitively placed NUP49 at the nuclear pore complexes. nih.govstanford.edu The use of epitope-tagging and specific antibodies confirms its identity as a core nucleoporin. nih.govstanford.edu NUP49 is one of several nucleoporins characterized by the presence of repeating phenylalanine-glycine (FG) motifs, specifically GLFG repeats in its N-terminal domain, which are crucial for mediating interactions with transport receptors. yeastgenome.orgnih.govstanford.eduasm.org

NUP49 is found within a key subcomplex of the NPC, often referred to as the Nsp1p complex, which also includes Nsp1p, Nup57p, and Nic96p. yeastgenome.org This complex is a fundamental component of the central core of the NPC. yeastgenome.org Research indicates that NUP49 has a symmetric distribution, being detected at both the nuclear and cytoplasmic peripheries of the NPC's central transport channel. yeastgenome.orguniprot.org This positioning places it at the heart of the transport machinery, where it contributes directly to the NPC's permeability barrier and the regulation of macromolecular transport. yeastgenome.org

FeatureDescriptionSupporting Evidence
Primary LocationNuclear Pore Complex (NPC)Immunofluorescence, Immunoelectron Microscopy nih.govstanford.edu
Specific SubcomplexNsp1p Complex (with Nsp1p, Nup57p, Nic96p) yeastgenome.orgBiochemical analysis, In vitro complex formation yeastgenome.org
DistributionSymmetric; detected on both cytoplasmic and nucleoplasmic sides of the central channel yeastgenome.orguniprot.orgExperimental Evidence (UniProtKB/Swiss-Prot) uniprot.org
Functional DomainContains GLFG repeats in the N-terminal region yeastgenome.orgnih.govasm.orgDNA Sequence Analysis nih.govstanford.edu

Dynamics of NUP49 within the Nuclear Envelope

The nuclear envelope is not a static structure, and the NPCs embedded within it exhibit dynamic behaviors. Studies using live-cell imaging have provided significant insights into the movement of NUP49 and, by extension, the NPCs themselves.

To track the dynamics of NPCs in living yeast cells, researchers have functionally tagged NUP49 with Green Fluorescent Protein (GFP). nih.govnih.gov These studies revealed that NPCs are not fixed in place but are mobile within the plane of the nuclear envelope. nih.gov In experiments where a yeast cell expressing GFP-Nup49p was mated with a cell containing unlabeled NPCs, the fluorescently labeled pores were observed to move and redistribute across the entire surface of the newly fused nucleus. nih.gov This movement occurred relatively quickly, with fluorescent NPCs encircling the nucleus within approximately 25 minutes after nuclear fusion. nih.gov

A key question in these dynamic studies was whether the observed redistribution of GFP-Nup49p was due to the movement of intact, pre-existing NPCs or the result of disassembly and reassembly (de novo biogenesis) of new pores. nih.gov Experiments were designed to distinguish between these two possibilities. In mutant strains where nuclear fusion is blocked (kar1-1), the appearance of GFP-Nup49p in the recipient nucleus occurred at a much slower rate. nih.gov This slow incorporation was attributed to new NPC biogenesis or the exchange of individual GFP-Nup49p molecules into existing NPCs. nih.gov The rapid redistribution seen in wild-type cells post-fusion, however, was consistent with the lateral movement of whole, assembled NPCs within the continuous nuclear envelope membrane, a rate distinct from that of new assembly. nih.gov

ProcessObservationExperimental Approach
NPC MobilityNPCs, labeled with GFP-Nup49p, move laterally within the nuclear envelope. nih.govLive-cell imaging of yeast mating between cells with labeled and unlabeled NPCs. nih.gov
Rate of MovementRapid redistribution of labeled NPCs across a fused nucleus (approx. 25 minutes). nih.govTime-lapse microscopy post-nuclear fusion. nih.gov
Distinction from AssemblyThe rate of NPC movement is significantly faster than the rate of de novo NPC assembly or subunit exchange. nih.govComparison between wild-type mating and mating with nuclear fusion-defective mutants (kar1-1). nih.gov

Role in Nuclear Pore Complex Assembly and Biogenesis

As an essential nucleoporin, NUP49 is critical for the formation of a functional NPC. nih.govstanford.edu While not a scaffold nucleoporin that initiates pore formation, its incorporation into the NPC is a vital step in the assembly pathway. The proper assembly of the Nsp1p complex, including NUP49, is fundamental to building the central transport channel. yeastgenome.org

Genetic strategies have been developed to identify factors involved in NPC assembly, using GFP-Nup49p as a reporter. nih.gov These studies have shown that mutations in other nucleoporins can lead to defects in the incorporation of NUP49 into the pore. For instance, a temperature-sensitive mutation in NUP57 resulted in diminished interaction with NUP49 and, consequently, a reduced level of GFP-Nup49p within the NPC. nih.govresearchgate.net This demonstrates a codependent relationship where the stable integration of NUP49 is contingent on its interactions with other core nucleoporins. Therefore, NUP49 functions as an integral building block whose correct placement and binding are necessary for the subsequent assembly and stability of the NPC's central framework.

Cytosolic Foci as Intermediates of NPC Assembly

Evidence suggests that cytosolic foci containing newly synthesized nucleoporins serve as intermediates in the de novo assembly of NPCs. In certain mutant strains where NPC assembly is blocked, for instance, through the depletion of the transmembrane nucleoporin Pom34 in cells also lacking Nup53 and Nup59, newly made nucleoporins are observed to accumulate in cytoplasmic foci rupress.org. This accumulation is reversible, indicating that these foci are likely precursors that can be incorporated into NPCs once the assembly block is removed rupress.org.

The presence of nucleoporins in cytosolic locations is otherwise atypical, but such foci have been reported under various physiological and non-physiological conditions in budding yeast nih.govbiorxiv.org. These findings support a model where nucleoporins can pre-assemble into larger structures in the cytoplasm before their insertion into the nuclear envelope. The regulation of this process is crucial for controlling the number and distribution of NPCs on the nuclear surface.

Impact of Other Proteins on NUP49 Distribution and NPC Clustering

The even distribution of NPCs across the nuclear envelope is critical for cellular function and is influenced by a variety of other proteins. Mutations or altered expression of these proteins can lead to aberrant NPC distribution, often characterized by clustering.

Influence of nup133 and nup85 Mutations on NUP49 Distribution and NPC Clustering

Mutations in the genes encoding the nucleoporins Nup133 and Nup85 lead to a constitutive clustering of NPCs nih.govsemanticscholar.org. This phenotype has been visualized in living cells using a functional fusion of Nup49p with Green Fluorescent Protein (GFP-Nup49p) nih.govdntb.gov.ua. In wild-type cells, GFP-Nup49p shows a punctate staining pattern around the entire nuclear periphery, indicative of evenly distributed NPCs nih.gov.

However, in nup133⁻ mutant cells, the fluorescent signal from GFP-Nup49p is concentrated in one or a few large clusters on the nuclear envelope nih.govsemanticscholar.org. The clustering phenotype is generally more severe in nup133⁻ mutants compared to nup85⁻ mutants. In nup85⁻ cells, an intermediate phenotype is observed, with smaller aggregates, crescent-shaped structures, and some faint ring-like staining still visible nih.govsemanticscholar.org. These observations indicate that both Nup133 and Nup85 are crucial for maintaining the proper spatial distribution of NPCs, and by extension NUP49, within the nuclear envelope. The deletion of NUP133 results in temperature sensitivity and defects in RNA export from the nucleus, in addition to the NPC clustering yeastgenome.org.

Mutant StrainObserved GFP-Nup49p DistributionPhenotype Severity
Wild-TypePunctate, even distribution around the nuclear peripheryN/A
nup133⁻Concentrated in one or a few large clustersSevere
nup85⁻Small aggregates, crescent-shaped and faint ring-like structuresIntermediate

Modulation by Uip4p on NPC Distribution and Nuclear Morphology

A novel protein, Uip4p, has been identified as a key regulator of nuclear morphology and NPC distribution in S. cerevisiae nih.govbohrium.com. Uip4p localizes to the nuclear envelope and the endoplasmic reticulum network nih.govbohrium.com. The loss of Uip4p compromises NPC function and the integrity of the nuclear envelope nih.govbohrium.com.

In cells lacking Uip4p (uip4Δ), there is a dramatic mislocalization and clustering of NPCs, which can be observed using GFP-tagged Nup49 biorxiv.orgbiorxiv.org. The aggregation index for GFP-Nup49 in uip4Δ cells is significantly higher than in wild-type cells, quantifying the degree of clustering biorxiv.orgbiorxiv.org. This clustering effect is not limited to Nup49, as other nucleoporins, including the inner ring components Nup157 and Nup188, also show a clustered distribution in the absence of Uip4p biorxiv.orgbiorxiv.org. The mis-localization of NPCs in uip4Δ cells is often accompanied by nuclear shape abnormalities, such as nuclear envelope extensions or herniations nih.govbiorxiv.orgbiorxiv.org. The expression and localization of Uip4p are regulated during cell growth, highlighting its importance for maintaining proper NPC distribution throughout the cell cycle nih.govbohrium.com.

ProteinCellular LocalizationEffect of Loss-of-Function
Uip4pNuclear Envelope / Endoplasmic ReticulumNPC clustering, compromised NPC function, abnormal nuclear morphology

Methodologies for Studying Nup49 Protein and Npc Function

Molecular Genetics Techniques

Genetic manipulation of S. cerevisiae is a cornerstone for dissecting the function of essential proteins like Nup49p. Techniques such as gene deletion, allele construction, and complementation analysis have been pivotal in understanding its role.

NUP49 is an essential gene in S. cerevisiae, meaning a complete deletion of the gene is lethal to the cell. rupress.orgsemanticscholar.org This necessitates more nuanced genetic approaches than simple knockout analysis. To study the function of different domains of Nup49p, researchers employ strategies involving the construction of specific alleles, often involving deletions of certain domains (ΔFG alleles), which are then used to complement a chromosomal null mutant. oup.com

The construction of deletion alleles in yeast is a standardized process, often utilizing polymerase chain reaction (PCR) to create a disruption cassette. This cassette typically contains a selectable marker, such as the KanMX marker which confers resistance to the antibiotic geneticin, flanked by sequences that are homologous to the regions just upstream and downstream of the target gene's open reading frame. researchgate.net When this cassette is transformed into yeast cells, homologous recombination replaces the endogenous gene with the disruption cassette.

For essential genes like NUP49, this procedure is performed in a diploid strain. After sporulation, haploid spores containing the deletion will only be viable if they also carry a plasmid expressing a functional copy of the gene. This allows for the study of various mutant alleles by introducing plasmids carrying these specific mutations into the haploid strain that has the chromosomal deletion. For instance, early studies used plasmid-based expression of nup FG domain deletion (ΔFG) alleles to complement lethal chromosomal nup null mutants, demonstrating that many individual FG domains could be removed without causing cell death. oup.com

Technique Description Application to NUP49
Gene Disruption Replacement of the endogenous gene with a selectable marker via homologous recombination.Because NUP49 is essential, this is performed in diploid cells. Haploid deletion mutants are only viable when complemented by a plasmid carrying a functional NUP49 copy.
Allele Construction Creation of specific mutations or domain deletions (e.g., ΔFG alleles) within the NUP49 gene, typically on a plasmid.Allows for the systematic study of the functional importance of specific regions of the Nup49 protein.

Complementation analysis is a fundamental genetic tool used to determine if a particular phenotype can be rescued by the introduction of a wild-type or modified gene. In the context of Nup49p, this is crucial for confirming the functionality of tagged proteins or for assessing the impact of specific mutations. For instance, to validate that a Green Fluorescent Protein (GFP) tag does not interfere with the protein's essential function, a plasmid carrying the GFP-NUP49 fusion gene is transformed into a strain where the chromosomal NUP49 has been deleted but is kept alive by another plasmid carrying the wild-type NUP49 gene (a "shuffling strain"). nih.gov If the cells can lose the plasmid with the untagged, wild-type gene and remain viable, it demonstrates that the GFP-Nup49p fusion protein is functional. nih.gov

This technique was also used to establish the specificity of Nup49p's function. Overexpression of other nucleoporins from the same family, Nup100 or Nup116, could not rescue the lethality caused by the disruption of NUP49, indicating that Nup49p has an essential, non-redundant role in the cell. semanticscholar.org

Advanced Microscopy and Imaging Techniques

Visualizing the subcellular localization and dynamics of Nup49p within the NPC is critical to understanding its function. A suite of advanced microscopy techniques has been instrumental in this regard.

Immunolocalization techniques use antibodies to detect the specific location of a protein within a cell. In early studies, a polyspecific monoclonal antibody that recognizes a family of yeast NPC proteins including Nup49p, Nup100p, and Nup116p was used. rupress.orgsemanticscholar.org

Immunofluorescence Microscopy : This technique revealed a punctate staining pattern around the nuclear envelope, which is characteristic of NPC proteins. rupress.orgnih.gov This method provides a broad view of the distribution of NPCs across the nuclear surface.

Immunoelectron Microscopy : For higher resolution, immunoelectron microscopy was employed. By using a secondary antibody labeled with colloidal gold particles, the binding of the primary antibody—and thus the location of the protein—can be visualized at the ultrastructural level. This definitively localized the protein family, including Nup49p, to the NPCs. rupress.orgsemanticscholar.org

Furthermore, tagging Nup49p with a specific epitope allowed for its precise immunolocalization to the NPC by both fluorescence and electron microscopy, confirming its identity as a core component of this complex. rupress.org

The development of Green Fluorescent Protein (GFP) and its variants revolutionized the study of protein dynamics in living cells. unc.edu Functionally tagging Nup49p with GFP has enabled researchers to observe the distribution and behavior of NPCs in real-time without the need for cell fixation and antibody labeling, which can introduce artifacts. nih.gov

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for isolating specific cells from a large, heterogeneous population based on their fluorescent properties. This method was ingeniously adapted to screen for mutants defective in NPC assembly. nih.govnih.gov The strategy was based on the hypothesis that mutations affecting the proper assembly of the NPC would lead to a change in the total cellular fluorescence of cells expressing GFP-Nup49p. nih.govnih.gov

Method Principle Key Finding for NUP49 / NPC
Immunofluorescence Uses antibodies to detect fixed proteins within the cell, visualized with fluorescent secondary antibodies.Showed a characteristic punctate, peripheral nuclear staining for the Nup49p-containing protein family. rupress.org
Immunoelectron Microscopy Uses antibodies and gold-particle-conjugated secondary antibodies to localize proteins at high resolution.Confirmed the specific localization of Nup49p to the nuclear pore complex structure. rupress.org
GFP-Tagging & Live Imaging Fuses the coding sequence of GFP to NUP49 to create a fluorescent protein that can be tracked in living cells.Enabled real-time visualization of NPC distribution and revealed NPC clustering defects in certain mutant backgrounds. nih.gov
FACS Sorts cells based on the intensity of their fluorescence.Used to screen for and isolate mutants with defective NPC assembly based on altered GFP-Nup49p fluorescence levels. nih.govnih.gov

Confocal Microscopy for Localization Analysis

Confocal microscopy is a powerful tool for visualizing the subcellular localization of proteins within living or fixed cells. This technique has been instrumental in confirming the position of Nup49p within the NPC.

To achieve this, researchers commonly tag Nup49p with a Green Fluorescent Protein (GFP) marker. nih.govsemanticscholar.org The resulting fusion protein, GFP-Nup49p, is expressed in yeast cells, often from a plasmid under the control of the native NUP49 promoter to maintain physiological expression levels. nih.govsemanticscholar.org The functionality of the GFP-tagged protein is confirmed by its ability to rescue the lethal phenotype of a nup49 null mutant, ensuring that the tag does not interfere with the protein's essential functions. nih.gov

When visualized using confocal microscopy, GFP-Nup49p exhibits a characteristic punctate and ring-like staining pattern at the nuclear periphery. nih.govsemanticscholar.org This localization is typical for nucleoporins and confirms Nup49p's association with the nuclear envelope. nih.gov

Key Research Findings:

Co-localization: In wild-type cells, the GFP-Nup49p signal co-localizes with other known NPC antigens, as verified by immunofluorescence using antibodies like mAb414, which recognizes a family of FG-repeat-containing nucleoporins. nih.gov

Mutant Phenotypes: The distribution of GFP-Nup49p is altered in certain nucleoporin mutant strains. For instance, in nup133Δ and nup85Δ mutant cells, which are known to have defects in NPC distribution, the distinct punctate staining of GFP-Nup49p is lost, and instead, the NPCs are seen clustered into grape-like aggregates at one side of the nucleus. nih.gov This observation is crucial as it allows researchers to study the dynamics of NPC assembly and distribution by monitoring the localization of a core component like Nup49p.

Dynamic Analysis: Live-cell imaging using confocal microscopy has enabled the dynamic tracking of NPC clusters in mutant strains, revealing changes in their distribution throughout the cell cycle. nih.gov

Localization of Nup49p via Confocal Microscopy
Yeast StrainNup49p Localization PatternReference
Wild-Type (WT)Punctate, ring-like staining at the nuclear periphery nih.gov
nup133Δ mutantClustered in grape-like aggregates nih.gov
nup85Δ mutantClustered (to a lesser extent than nup133Δ) nih.gov

Functional Assays for Transport Mechanisms

Nup49p plays a crucial role in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm. yeastgenome.org Functional assays are designed to assess this role by observing the consequences of its mutation or depletion. A common method to visualize mRNA export efficiency is fluorescence in situ hybridization (FISH).

This technique typically uses a fluorescently labeled oligo(dT) probe that binds to the poly(A) tails of mature mRNAs. In wild-type cells, mRNA is efficiently exported, resulting in a predominantly cytoplasmic fluorescence signal. If a mutation in a nucleoporin like Nup49p impairs mRNA export, the poly(A)+ RNA will accumulate inside the nucleus, leading to a strong nuclear signal.

Key Research Findings:

Requirement of GLFG Domains: While deleting the GLFG repeat domain of Nup49p alone does not cause a significant mRNA export defect, combining this deletion with the deletion of the GLFG domain of its close homolog, Nup57p, results in a pronounced nuclear accumulation of poly(A)+ RNA. nih.gov

Combinatorial Function: Further studies have shown a combinatorial requirement for specific FG domains in mRNA export. The export process requires the symmetric GLFG domains of Nup57 and/or Nup49 in combination with the asymmetric FXFG domains of nucleoporins on the nuclear side of the pore (Nup1 and Nup2). nih.gov This indicates that the translocation of mRNA is a multi-step process involving distinct binding sites along the NPC channel, with Nup49p providing a key interaction site in the central region.

Qualitative Assessment: The FISH assay provides a robust, albeit largely qualitative, assessment of export kinetics. A strong nuclear signal in mutant cells indicates a significant delay or block in the rate of mRNA translocation through the NPC.

Mutations in NUP49 are known to cause defects in the import of proteins into the nucleus. yeastgenome.org The capacity for nuclear protein import can be assessed using reporter proteins that are engineered to carry a Nuclear Localization Signal (NLS).

A common reporter consists of GFP fused to a well-characterized NLS, such as the classical NLS (cNLS) from the SV40 large T-antigen. nih.gov In wild-type cells, this NLS-GFP reporter is recognized by the import machinery (the Kap60p/Kap95p importin heterodimer) and is efficiently transported into the nucleus, resulting in a strong nuclear GFP signal. In mutants with a compromised NPC, the efficiency of this import is reduced, leading to a weaker nuclear signal and increased cytoplasmic fluorescence. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of the steady-state import capacity.

Key Research Findings:

Import Defects in nup49 Mutants: Conditional lethal mutants of nup49 exhibit a clear defect in the import of NLS-containing proteins at the non-permissive temperature. semanticscholar.org

Kinetic Considerations: The steady-state distribution of an NLS-GFP reporter is determined by the competing rates of receptor-mediated import and passive diffusion or export out of the nucleus. nih.gov A reduced nuclear-to-cytoplasmic ratio in a nup49 mutant reflects a decrease in the rate of facilitated import (kFi) through the NPC.

Pleiotropic Effects: The defects in both protein import and mRNA export in nup49 mutants highlight its central role in bidirectional transport through the NPC. yeastgenome.orgsemanticscholar.org Its GLFG repeats likely serve as crucial interaction sites for a multitude of transport receptors carrying different cargoes in both directions.

Compound and Protein Reference Table

NameTypeOrganism
NUP49 protein (Nup49p, Nsp49)NucleoporinSaccharomyces cerevisiae
NUP57 protein (Nup57p)NucleoporinSaccharomyces cerevisiae
NSP1 protein (Nsp1p)NucleoporinSaccharomyces cerevisiae
NIC96 protein (Nic96p)NucleoporinSaccharomyces cerevisiae
NUP1 protein (Nup1p)NucleoporinSaccharomyces cerevisiae
NUP2 protein (Nup2p)NucleoporinSaccharomyces cerevisiae
NUP85 protein (Nup85p)NucleoporinSaccharomyces cerevisiae
NUP133 protein (Nup133p)NucleoporinSaccharomyces cerevisiae
Green Fluorescent Protein (GFP)Marker ProteinAequorea victoria
Kap60p (Importin α)KaryopherinSaccharomyces cerevisiae
Kap95p (Importin β)KaryopherinSaccharomyces cerevisiae
Gsp1p (Ran)GTPaseSaccharomyces cerevisiae
Crm1p (Xpo1p)Karyopherin (Exportin)Saccharomyces cerevisiae
Mex67pmRNA Export FactorSaccharomyces cerevisiae
Protein ATagStaphylococcus aureus

Computational and Bioinformatic Analyses

Computational and bioinformatic approaches are indispensable for dissecting the complex biology of the NUP49 protein and its role within the nuclear pore complex (NPC) in Saccharomyces cerevisiae. These methods allow researchers to predict protein function, understand interaction networks, and correlate gene expression with cellular processes, all from large-scale datasets.

Sequence Analysis and Motif Identification

Sequence analysis is a foundational bioinformatic method used to characterize proteins based on their amino acid sequence. For Nup49p, this analysis has been crucial in identifying key functional domains and motifs that dictate its role within the NPC.

DNA and protein sequence analysis of Nup49p has revealed the presence of a distinct repetitive motif in its amino-terminal region. nih.govrupress.orgstanford.edu This region is characterized by multiple repeats of the "GLFG" (glycine-leucine-phenylalanine-glycine) motif. nih.govrupress.orgstanford.edu These motifs are separated by spacer sequences rich in uncharged, polar amino acids such as glutamine, asparagine, serine, and threonine. nih.govrupress.orgstanford.edu Dot matrix analyses of the Nup49p sequence have identified 13 repeats of this GLFG motif. stanford.edu This GLFG domain is a hallmark of a specific family of nucleoporins and serves as a primary interaction site for transport receptors, like karyopherins, which mediate the movement of macromolecules through the nuclear pore. uniprot.org The flexible and unstructured nature of these FG-repeat regions is thought to form a selective permeability barrier within the central channel of the NPC. uniprot.org

Unlike some other nucleoporins, Nup49p lacks certain other repetitive domains, helping to classify it into a specific subfamily of NPC proteins that also includes Nup100p and Nup116p. nih.govrupress.orgnih.gov

Table 1: Key Sequence Features and Motifs of S. cerevisiae Nup49p
FeatureDescriptionReference
Systematic NameYGL172W yeastgenome.org
Protein Length472 amino acids uniprot.org
Molecular Weight~49 kDa stanford.edu
Primary MotifGLFG (glycine-leucine-phenylalanine-glycine) repeats nih.govrupress.orgstanford.edu
Location of MotifAmino-terminal region nih.govrupress.org
Number of Repeats13 stanford.edu
Spacer SequencesRich in glutamine, asparagine, serine, and threonine nih.govrupress.orgstanford.edu

Protein-Protein Interaction Databases and Network Analysis

To understand the function of Nup49p within the larger assembly of the NPC, researchers rely on protein-protein interaction (PPI) databases and network analysis. These resources compile and curate interaction data from various experimental methods, such as yeast two-hybrid (Y2H) screens, co-immunoprecipitation, and affinity purification coupled with mass spectrometry.

Databases like the Saccharomyces Genome Database (SGD), BioGRID, and IntAct provide extensive lists of physical and genetic interactors for Nup49p. uniprot.org This data confirms that Nup49p is a core component of a stable subcomplex within the NPC, often referred to as the Nsp1p or Nic96p complex. yeastgenome.org Key physical interactors within this subcomplex include Nsp1p, Nup57p, and Nic96p. yeastgenome.orgnih.gov The interaction with Nup57p is well-documented. uniprot.orgnih.gov The FG-repeat domain of Nup49p is also known to interact directly with transport factors like Kap95p (a karyopherin). rupress.orguniprot.org

Network analysis tools, such as STRING, visualize these interactions, illustrating the relationships between Nup49p and other proteins. string-db.org In these networks, proteins (nodes) are connected by lines (edges) that represent interactions, with the thickness or color of the lines often indicating the strength or type of evidence for the interaction. string-db.org This visualization reveals that Nup49p is a central node within the NPC, connecting with other structural nucleoporins and transport machinery, which is essential for its functions in both maintaining the NPC's permeability barrier and facilitating nucleocytoplasmic transport. yeastgenome.org

Table 2: Major Protein Interactors of S. cerevisiae Nup49p
Interacting ProteinRole/SubcomplexInteraction TypeReference
Nsp1pCore scaffold FG-nucleoporin; Nsp1p/Nic96p complexPhysical yeastgenome.orgnih.gov
Nup57pCore scaffold FG-nucleoporin; Nsp1p/Nic96p complexPhysical uniprot.orgyeastgenome.orgnih.gov
Nic96pScaffold nucleoporin; Nsp1p/Nic96p complexPhysical uniprot.orgyeastgenome.org
Kap95pImportin-beta, nuclear import receptorPhysical (via FG repeats) rupress.orguniprot.org
Nup82pCytoplasmic filament nucleoporinPhysical string-db.org
Nup159pCytoplasmic filament nucleoporinPhysical string-db.org

Gene Expression Profiling

Gene expression profiling provides insights into the cellular conditions under which a gene is actively transcribed, offering clues about its biological function. Large-scale transcriptomic data, primarily from microarray and RNA-Seq experiments, are stored in public repositories like the Gene Expression Omnibus (GEO).

For S. cerevisiae, the Saccharomyces Genome Database (SGD) collates this data, allowing researchers to investigate the expression profile of NUP49 across hundreds of different experimental conditions. yeastgenome.orgyeastgenome.org While Nup49p is an essential protein and a core component of the NPC, its expression level can be correlated with that of other genes to identify co-regulated functional modules. yeastgenome.org For instance, the expression of NUP49 is likely to be tightly correlated with the expression of genes encoding other nucleoporins and proteins involved in ribosome biogenesis and nuclear transport, as the cell must maintain a stoichiometric balance of NPC components.

Analysis of available datasets shows that NUP49 expression has been profiled under a wide range of conditions, including responses to chemical stimuli, osmotic stress, carbon source changes, and various genetic perturbations. yeastgenome.org Tools like the Serial Pattern of Expression Levels Locator (SPELL) can be used to find genes with similar expression profiles to NUP49 across these diverse datasets, helping to reinforce its known roles and potentially uncover novel functional connections. yeastgenome.org This approach is crucial for understanding how the biogenesis and maintenance of the nuclear pore complex are regulated in response to different cellular needs and environmental stresses.

Table 3: Examples of Experimental Categories for NUP49 Gene Expression Profiling
Experimental CategoryDescriptionReference
Chemical StimulusAnalysis of transcriptional response to various chemical compounds. yeastgenome.org
Carbon UtilizationChanges in gene expression when grown on different carbon sources (e.g., glucose, sorbitol). yeastgenome.org
Osmotic StressTranscriptional changes in response to high osmotic pressure. yeastgenome.org
mRNA ProcessingStudies involving mutations or conditions that affect pre-mRNA splicing and processing. yeastgenome.org
RespirationGene expression changes related to aerobic and anaerobic respiration. yeastgenome.org

Broader Implications and Future Research Directions

Evolutionary Conservation of NUP49 and GLFG Nucleoporins

The study of NUP49 and other GLFG (glycine-leucine-phenylalanine-glycine) nucleoporins in Saccharomyces cerevisiae provides significant insights into the evolutionary history and conserved functions of the nuclear pore complex (NPC). The conservation of FG (phenylalanine-glycine) repeat motifs is a key feature of nucleoporins across a wide range of species, from yeast to metazoans. This conservation is so pronounced that monoclonal antibodies designed to recognize FG-repeat motifs in yeast can also identify them in higher eukaryotes, indicating shared epitopes. asm.org Evolutionary modeling suggests that nucleoporins likely arose from gene duplication and subsequent diversification events. asm.org

NUP49 is part of a family of GLFG nucleoporins in yeast that also includes NUP100 and NUP116. nih.govrupress.org DNA sequence analysis has revealed that the amino-terminal regions of NUP49, NUP100, and NUP116 all contain repeated "GLFG" motifs. rupress.orgsemanticscholar.org These repeats are interspersed with spacer sequences rich in glutamine, asparagine, serine, and threonine. semanticscholar.org Interestingly, NUP100 and NUP116 are homologous over their entire lengths and are both flanked by a histidine tRNA gene and a transposon element, which strongly suggests they may have originated from a gene duplication event. nih.govrupress.org While NUP49 is essential for the viability of the yeast cell, the absence of NUP100 has no discernible phenotype, and cells lacking NUP116 grow very slowly and are sensitive to temperature changes. nih.govrupress.org

Comparative studies between fungal and metazoan NPCs reveal both conservation and divergence in the components of the central transport channel. In fungi, this channel is lined by Nsp1, Nup57, and Nup49. nih.gov In metazoans, the corresponding nucleoporins are Nup62, Nup54, and Nup58. nih.gov While Nup62 and Nup54 show a relatively high degree of conservation with their yeast counterparts, Nup58 has diverged more significantly from its ancestral homolog, Nup49. nih.gov This divergence is evident in their tertiary structures and the absence of FG repeats on the C-terminus of yeast Nup49, which are present in metazoan Nup58. nih.gov These structural differences likely contribute to distinct functional roles and interaction networks for Nup49 in fungi and Nup58 in metazoans. nih.gov

FeatureS. cerevisiae (Fungi)Metazoa
Central Transport Channel Nucleoporins Nsp1, Nup57, Nup49 Nup62, Nup54, Nup58
Nup49 Homolog Nup49 Nup58
C-terminal FG Repeats in Nup49/Nup58 AbsentPresent

NUP49 as a Model for Understanding Nuclear Pore Complex Assembly and Dynamics

The dynamic nature of the nuclear pore complex (NPC) has been significantly illuminated through studies utilizing NUP49 as a model protein. By fusing NUP49 to the Green Fluorescent Protein (GFP), researchers have been able to visualize and track the movement and assembly of NPCs in living yeast cells. nih.govnih.gov These studies have provided direct evidence that NPCs are not static structures but are capable of lateral mobility within the nuclear envelope. nih.govnih.gov

In one key experimental setup, a yeast cell expressing GFP-Nup49p was mated with a cell containing unlabeled Nup49p. nih.gov Upon fusion of the two nuclei, the fluorescently labeled NPCs from the donor nucleus were observed to move and distribute themselves throughout the entire nuclear envelope of the resulting zygote within 25 minutes. nih.gov This demonstrated that NPCs can move through the double nuclear membrane. nih.gov

Furthermore, the GFP-Nup49p system has been instrumental in studying the phenomenon of NPC clustering observed in certain mutant yeast strains. nih.govnih.gov For instance, in nup133⁻ and nup85⁻ mutant cells, which exhibit constitutive NPC clustering, GFP-Nup49p was found to be concentrated in these clusters. nih.gov In a temperature-sensitive gle2-1 mutant, which forms NPC clusters only at the restrictive temperature of 37°C, GFP-Nup49p-labeled NPCs, initially assembled at the permissive temperature of 23°C, were observed to move into clusters when the cells were shifted to the higher temperature. nih.gov This finding supports a model where NPCs are released from a tethering mechanism, allowing them to aggregate, rather than a model where all NPCs assemble at a single point and fail to disperse in mutant cells. nih.gov

These live-cell imaging experiments using GFP-Nup49p have provided a powerful tool to distinguish between NPC movement and new NPC assembly. nih.gov The ability to track the redistribution of pre-existing NPCs has been crucial in shaping our understanding of NPC dynamics and the factors that regulate their distribution within the nuclear envelope. nih.govresearchgate.net This system represents a novel approach for identifying and characterizing the molecular machinery that governs NPC assembly and mobility. nih.gov

Experimental ObservationImplication for NPC Dynamics
Fluorescently labeled NPCs (GFP-Nup49p) from a donor nucleus spread throughout the entire nuclear envelope of a zygote after nuclear fusion.NPCs are mobile and can move laterally within the plane of the nuclear envelope. nih.gov
In mutant strains prone to NPC clustering, pre-existing, labeled NPCs move to form these clusters when the mutant phenotype is induced.NPC clustering in these mutants is a result of the movement and aggregation of existing NPCs, not a defect in their initial distribution after assembly. nih.gov
In nup133⁻ mutant heterokaryons, Nup133p can be targeted to clustered NPCs and promote their redistribution.The redistribution of NPCs is an active process that can be induced by the reintroduction of a functional nucleoporin, and it involves the movement of pre-existing NPCs. nih.gov

Future Avenues in Elucidating Nucleocytoplasmic Transport Mechanisms

While much is known about the role of NUP49 as a component of the nuclear pore complex (NPC), several avenues for future research remain to fully elucidate the intricate mechanisms of nucleocytoplasmic transport. NUP49, as a GLFG nucleoporin, is known to be involved in the transport of a variety of macromolecules, including poly(A)+ RNA, tRNA, and pre-ribosomes. uniprot.orgyeastgenome.org However, the precise molecular interactions and regulatory steps that govern the passage of these diverse cargoes through the NPC are still being unraveled.

One promising area of future investigation lies in understanding the functional redundancy and specificity of the FG-domains of different nucleoporins. While the FG-domains of Nup49, Nup57, Nup1, and Nup2 appear to be redundant for mRNA export, they exhibit specificity for other transport pathways, such as protein import. mdpi.com Further research using techniques like "FG swap" experiments, where the FG-domain of one nucleoporin is replaced with that of another, could provide deeper insights into the functional equivalence, or lack thereof, of different FG motifs. mdpi.com

Another critical area for future research is the dynamic interplay between transport receptors and the FG-repeat meshwork of the NPC. The low-affinity interactions between transport receptors, such as Mex67-Mtr2 for mRNA export, and the FG-domains of nucleoporins like Nup49 are central to all proposed models of translocation. mdpi.com Advanced imaging techniques with higher spatial and temporal resolution could be employed to visualize the transient interactions of single transport receptor-cargo complexes with specific nucleoporins within the NPC in real-time. This would help to validate and refine current models of nucleocytoplasmic transport.

Furthermore, the role of the NPC and its components, including NUP49, extends beyond being a simple gateway and is increasingly recognized as a site for the regulation of gene expression and the coordination of nuclear and cytoplasmic processes. harvard.edu Future studies could explore how the composition and dynamics of the NPC, including the post-translational modifications of nucleoporins like Nup49, are regulated in response to different cellular signals and stresses, and how this, in turn, impacts gene expression and other cellular functions. The connection between NPC components and the machinery for protein synthesis and cytoskeletal dynamics also warrants further investigation to understand the seamless coupling of mRNA export and translation. harvard.edu

Finally, elucidating the complete protein-protein and protein-RNA interaction networks of NUP49 and its associated subcomplex (which includes Nsp1p, Nup57p, and Nic96p) will be crucial. yeastgenome.orgdavidmoore.org.uk High-throughput proteomic and transcriptomic approaches, combined with structural biology techniques like cryo-electron tomography, will be invaluable in mapping these interactions and understanding how they contribute to the assembly, stability, and function of the NPC.

Research AreaKey QuestionsPotential Approaches
Functional Specificity of FG-Domains Are the FG-domains of different nucleoporins truly interchangeable for all transport pathways? What determines the specificity of interaction between a particular FG-domain and a transport receptor?FG-swap experiments, in vitro binding assays with purified components, structural studies of FG-domain-transport receptor complexes.
Dynamics of Transport Receptor-NPC Interaction How do transport receptors navigate the FG-repeat meshwork? What is the precise path and dwell time of a cargo complex at different locations within the NPC?Single-molecule fluorescence microscopy, super-resolution imaging, computational modeling and simulations.
Regulatory Role of the NPC How are the structure and function of the NPC, including NUP49, modulated by cellular signaling pathways? How does the NPC contribute to the regulation of gene expression?Phosphoproteomics and other post-translational modification studies, chromatin immunoprecipitation sequencing (ChIP-seq) to identify NPC-associated genes, analysis of NPC composition under different cellular conditions.
Comprehensive Interaction Networks What is the complete set of proteins and RNAs that interact with NUP49 and its subcomplex? How do these interactions change during different cellular processes?Affinity purification-mass spectrometry (AP-MS), yeast two-hybrid screens, cross-linking mass spectrometry, cryo-electron tomography of in situ NPCs.

Q & A

Q. What is the primary function of NUP49 in the yeast nuclear pore complex (NPC)?

NUP49 is a core component of the NPC, characterized by its "GLFG" repeat motifs, which mediate interactions with transport factors. It is essential for cell viability, unlike its homologs NUP100 and NUP116. Functional studies using gene deletion and conditional mutants (e.g., temperature-sensitive alleles) demonstrate its critical role in NPC assembly and nucleocytoplasmic transport .

Q. How is NUP49 localized and visualized within yeast cells?

NUP49 can be endogenously tagged with fluorescent proteins (e.g., mCherry, CFP) using homologous recombination or plasmid-based systems. Live-cell imaging via fluorescence microscopy (e.g., Z-stack max-intensity projections on an EVOS M7000 microscope) confirms its nuclear envelope localization .

Q. What experimental approaches confirm NUP49's essentiality for yeast viability?

Gene deletion studies combined with plasmid-shuffling techniques (e.g., using URA3-marked plasmids) reveal that NUP49 is indispensable. Conditional mutants (e.g., nup49–313) exhibit growth defects and nuclear transport impairments under restrictive conditions .

Q. Which interaction partners of NUP49 are critical for NPC function?

Affinity purification of tagged NUP49 (e.g., Protein A-tagged constructs) identifies physical interactions with NIC96, NSP1, and other "GLFG" nucleoporins. These interactions are validated via co-purification under non-denaturing conditions and genetic screens for synthetic lethality .

Advanced Research Questions

Q. How can structural contradictions in NUP49 domains across fungal species be resolved?

Comparative structural modeling (e.g., pGen-Threader) predicts α-helical coiled-coil regions in NUP49 homologs. For example, S. cerevisiae NUP49 has five predicted helices, while C. thermophilum has four, with divergent unstructured loops. Cryo-EM and cross-species threading validate these differences .

Q. What genetic strategies identify synthetic lethal interactions with NUP49?

Synthetic lethal screens using NUP49 deletion strains combined with overexpression libraries or chemical genomics uncover functional redundancies. For example, synthetic lethality with NSP1 mutants highlights cooperative roles in NPC assembly .

Q. How do temperature-sensitive nup49 mutants inform nuclear transport mechanisms?

Shifting nup49–313 cells to restrictive temperatures disrupts NPC integrity, monitored via nuclear/cytoplasmic (N/C) ratio assays using fluorescent reporters (e.g., NLS-GFP). Proteolysis assays in these mutants reveal compartment-specific ubiquitination dependencies .

Q. What biochemical methods purify NUP49-containing subcomplexes?

Affinity chromatography with ProtA-tagged NUP49 isolates complexes under native conditions. Coomassie staining and mass spectrometry confirm co-purification of NIC96 and NSP1, while immunoblotting validates interactions .

Q. How is live-cell imaging optimized to study NUP49 dynamics during mitosis?

Synchronized yeast cultures (e.g., α-factor arrest) combined with dual tagging (e.g., NUP49::mScarlet and NOP10::EGFP) enable time-lapse imaging of NPC reorganization. ImageJ-based Z-stack analysis tracks nucleolar segregation relative to NPC positioning .

Q. What methodologies assess phase separation properties of NUP49 in vitro?

Recombinant NUP49 FG-repeat domains are tested for phase separation using turbidity assays or fluorescence recovery after photobleaching (FRAP). In vivo, stress reporters (e.g., Luciferase-eGFP) monitor aggregation in nup49 mutants under proteotoxic conditions .

Q. Methodological Notes

  • Protein quantification : Bradford assay () for microgram-level measurements.
  • Construct validation : Sanger sequencing () for verifying tagged NUP49 clones.
  • Data analysis : ImageJ for microscopy; pGen-Threader for structural predictions ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.